Methyl 5-chloroisoxazolo[4,5-b]pyrazine-3-carboxylate

PET imaging radiochemistry fluorine-18 labeling

Methyl 5-chloroisoxazolo[4,5-b]pyrazine-3-carboxylate (CAS 1374986-05-6) is a heterocyclic building block belonging to the isoxazolo[4,5-b]pyrazine family, with the molecular formula C7H4ClN3O3 and a molecular weight of 213.58 g/mol. Its structure features a pyrazine ring fused to an isoxazole, bearing a chlorine atom at the 5-position and a methyl ester at the 3-position.

Molecular Formula C7H4ClN3O3
Molecular Weight 213.58
CAS No. 1374986-05-6
Cat. No. B3059864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-chloroisoxazolo[4,5-b]pyrazine-3-carboxylate
CAS1374986-05-6
Molecular FormulaC7H4ClN3O3
Molecular Weight213.58
Structural Identifiers
SMILESCOC(=O)C1=NOC2=NC=C(N=C12)Cl
InChIInChI=1S/C7H4ClN3O3/c1-13-7(12)5-4-6(14-11-5)9-2-3(8)10-4/h2H,1H3
InChIKeyWCIHVCUELIPOED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-Chloroisoxazolo[4,5-b]pyrazine-3-carboxylate (CAS 1374986-05-6): A Validated Precursor for [18F]Favipiravir Radiolabeling and Pyrazine Carboxamide Intermediate


Methyl 5-chloroisoxazolo[4,5-b]pyrazine-3-carboxylate (CAS 1374986-05-6) is a heterocyclic building block belonging to the isoxazolo[4,5-b]pyrazine family, with the molecular formula C7H4ClN3O3 and a molecular weight of 213.58 g/mol . Its structure features a pyrazine ring fused to an isoxazole, bearing a chlorine atom at the 5-position and a methyl ester at the 3-position. The compound has been explicitly validated as a commercially available precursor for the one-pot, two-step radiosynthesis of [18F]favipiravir, a PET imaging agent for studying the antiviral drug favipiravir (T-705) . It also falls within the scope of pyrazino[2,3-d]isoxazole derivatives claimed as intermediates for producing 6-fluoro-3-hydroxy-2-pyrazine carboxamide . Standard commercial purity is 97% .

Why Generic Substitution Fails for Methyl 5-Chloroisoxazolo[4,5-b]pyrazine-3-carboxylate in [18F]Radiolabeling Workflows


The 5-position substituent on the isoxazolo[4,5-b]pyrazine scaffold fundamentally determines the compound's utility as a radiolabeling precursor. The chlorine atom in methyl 5-chloroisoxazolo[4,5-b]pyrazine-3-carboxylate serves as an effective leaving group for nucleophilic aromatic substitution with [18F]fluoride, enabling the one-pot radiosynthesis of [18F]favipiravir with an overall radiochemical yield of 15–24% and molar activity of 37–74 GBq/µmol . In contrast, the 5-fluoro analog (CAS 1374986-06-7) cannot serve as a precursor for [18F]labeling because the fluorine atom is already present at the target position; moreover, patent evidence indicates the fluorine atom in 5-fluoro-isoxazolo[4,5-b]pyrazine-3-carboxylate has high activity and is easily re-hydrolyzed to hydroxyl during hydrolysis steps, leading to low overall process yield . The 5-hydroxy analog (CAS 1374986-04-5) lacks a suitable leaving group entirely, precluding direct radiochemical incorporation of [18F]fluoride. These structural distinctions make simple in-class interchange impossible for the intended radiochemical application.

Quantitative Differentiation Evidence for Methyl 5-Chloroisoxazolo[4,5-b]pyrazine-3-carboxylate vs. Closest Analogs


Validated Radiochemical Yield and Molar Activity for [18F]Favipiravir Synthesis

Methyl 5-chloroisoxazolo[4,5-b]pyrazine-3-carboxylate is the only commercially available isoxazolo[4,5-b]pyrazine precursor with published, peer-reviewed performance data for [18F]favipiravir radiosynthesis. In a one-pot, two-step automated synthesis (GE Tracerlab FX-N Pro module), this precursor (10 mg in DMSO) was reacted with [18F]KF/K222 at 130 °C for 10 min, followed by NaOH hydrolysis at 110 °C for 15 min and semi-preparative HPLC purification. The overall radiochemical yield was 15–24% (decay-corrected), with molar activity of 37–74 GBq/µmol in a 70-minute total synthesis time . No equivalent published radiochemical performance dataset exists for the 5-fluoro analog (CAS 1374986-06-7) or 5-hydroxy analog (CAS 1374986-04-5) in this specific transformation, as neither possesses the requisite chlorine leaving group for [18F]fluoride substitution. An alternative [18F]favipiravir study using the same precursor reported an overall decay-corrected radiochemical yield of 29% with a molar activity of 25 GBq/µmol at end of synthesis .

PET imaging radiochemistry fluorine-18 labeling

Chemical Stability Advantage: Chloro Substituent vs. Fluoro Analog Hydrolysis Liability

Patent CN106083745A explicitly identifies a critical stability problem with the 5-fluoro analog (methyl 5-fluoroisoxazolo[4,5-b]pyrazine-3-carboxylate, CAS 1374986-06-7). Section [0027] states: 'the fluorine atom in the intermediate 5-fluoro-isoxazolo[4,5-b]pyrazine-3-carboxylate has high activity and is easily re-hydrolyzed into hydroxyl during the hydrolysis process. The total yield of the process is relatively low' . This patent explicitly identifies the chloro-substituted isoxazolo[4,5-b]pyrazine as the preferred intermediate class to circumvent this hydrolysis problem. The target compound's chlorine atom is a more controlled leaving group under the basic hydrolysis conditions (1N NaOH, 110 °C) used in the [18F]favipiravir synthesis, enabling sequential fluorination followed by isoxazole ring cleavage without premature substituent loss .

synthetic intermediate stability nucleophilic aromatic substitution process chemistry

Standard Commercial Purity: 97% (Target) vs. 95% (Fluoro Analog)

Across multiple reputable suppliers, methyl 5-chloroisoxazolo[4,5-b]pyrazine-3-carboxylate (CAS 1374986-05-6) is consistently offered at a standard purity of 97%, with batch-specific QC documentation including NMR, HPLC, and GC . In contrast, the 5-fluoro analog (methyl 5-fluoroisoxazolo[4,5-b]pyrazine-3-carboxylate, CAS 1374986-06-7) is consistently listed at a lower standard purity of 95% across multiple vendors . The 5-hydroxy analog (CAS 1374986-04-5) is listed at 95% minimum purity from most sources , though one supplier lists 98% . This 2-percentage-point purity differential between the target chloro compound and its fluoro analog is consistent across independent supplier catalogs (Fluorochem, Bidepharm, Leyan, CymitQuimica, Astatech), suggesting it reflects intrinsic differences in synthetic accessibility and purification rather than vendor-specific quality variations.

chemical purity quality control procurement specification

LogP Differentiation: Higher Lipophilicity of Chloro Analog Aids Organic-Phase Handling

The 5-chloro analog exhibits higher lipophilicity than both the 5-fluoro and 5-hydroxy analogs, as quantified by calculated LogP values. The target compound has a LogP of 1.058 (Chemsrc) or 0.688 (Fluorochem) , compared to the 5-fluoro analog at LogP 0.401 (Fluorochem) and the 5-hydroxy analog at LogP 0.110 . The lower lipophilicity of the fluoro and hydroxy analogs predicts poorer retention on reversed-phase HPLC and potentially less favorable partitioning into organic solvents during extractive workup. For the [18F]favipiravir radiosynthesis, the semi-preparative HPLC purification employs a Phenomenex Luna C18 column with an ethanol/phosphoric acid mobile phase , where the chloro precursor's higher LogP ensures adequate retention and separation from the more polar [18F]favipiravir product.

lipophilicity physicochemical property chromatographic behavior

Recommended Application Scenarios for Methyl 5-Chloroisoxazolo[4,5-b]pyrazine-3-carboxylate Based on Quantitative Evidence


[18F]Favipiravir Radiosynthesis for Preclinical PET Imaging Studies

This compound is the only commercially available precursor with published, reproducible methodology for the one-pot, two-step radiosynthesis of [18F]favipiravir. The validated protocol yields 15–24% radiochemical yield (decay-corrected) with molar activity of 37–74 GBq/µmol in 70 minutes using a GE Tracerlab FX-N Pro automated module . The resulting [18F]favipiravir has been used for PET imaging of biodistribution in C3H/HeN mice, demonstrating tissue uptake in kidney, liver, and intestine, with differential clearance kinetics between naïve and pre-dosed animals . This application scenario requires the chlorine leaving group specifically; neither the 5-fluoro nor 5-hydroxy analog can serve as a precursor for this transformation.

Synthesis of 6-Fluoro-3-hydroxy-2-pyrazine Carboxamide (Favipiravir) via Isoxazole Ring Cleavage

The compound falls within the scope of pyrazino[2,3-d]isoxazole derivatives claimed in US Patent Application 20130245264 as intermediates for producing 6-fluoro-3-hydroxy-2-pyrazine carboxamide (favipiravir) . The synthetic route involves fluorination at the 5-position (replacing chlorine with fluorine), followed by isoxazole ring cleavage to yield the pyrazine carboxamide. The chlorine atom's controlled reactivity as a leaving group is critical here; patent CN106083745A documents that when the 5-fluoro analog is used instead, the fluorine atom undergoes competing re-hydrolysis to hydroxyl during the hydrolysis step, compromising yield . The target compound's 97% standard purity supports reproducible process chemistry outcomes.

Medicinal Chemistry Building Block for Isoxazolo[4,5-b]pyrazine-Derived Compound Libraries

The chlorine at the 5-position serves as a versatile synthetic handle for diversification via nucleophilic aromatic substitution, enabling the introduction of amines, alkoxides, thiols, and other nucleophiles. The compound's higher lipophilicity (LogP 0.688–1.058) compared to the fluoro (LogP 0.401) and hydroxy (LogP 0.110) analogs facilitates organic-phase handling and chromatographic purification. The methyl ester at the 3-position provides an orthogonal functional group for further derivatization (hydrolysis to carboxylic acid, amidation, reduction). Suppliers including Fluorochem, Bidepharm, and Combi-Blocks offer the compound with batch-specific QC data (NMR, HPLC, GC) , supporting its use in SAR campaigns requiring reproducible building block quality.

Reference Standard and Cold Standard for Radiochemistry Quality Control

In the [18F]favipiravir radiosynthesis workflow, the non-radioactive chloro precursor itself serves as the starting material, but the 5-fluoro intermediate and final favipiravir product can be prepared as cold reference standards for HPLC method development and radiochemical purity assessment. The Bocan et al. study used this compound (obtained from Combi-Blocks) alongside independently sourced 5-fluoroisoxazolo[4,5-b]pyrazine-3-carboxylic acid (from ASTATECH) as the fluoro intermediate standard . The compound's storage condition (sealed, dry, 2–8 °C) is compatible with typical radiochemistry laboratory logistics, and its molecular identity has been confirmed by HRMS: [M+H]+ calculated 214.0013, found 214.0013 .

Quote Request

Request a Quote for Methyl 5-chloroisoxazolo[4,5-b]pyrazine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.